molecular formula C12H12BrNO2 B8814741 2-(3-Bromobutyl)isoindoline-1,3-dione CAS No. 130400-64-5

2-(3-Bromobutyl)isoindoline-1,3-dione

Cat. No.: B8814741
CAS No.: 130400-64-5
M. Wt: 282.13 g/mol
InChI Key: UAGMPSBTOFTTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromobutyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

130400-64-5

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

2-(3-bromobutyl)isoindole-1,3-dione

InChI

InChI=1S/C12H12BrNO2/c1-8(13)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3

InChI Key

UAGMPSBTOFTTGY-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C(=O)C2=CC=CC=C2C1=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3 dibromobutane (10.8 g, 0.05 mol) and potassium phthalimide (9.25 g, 0.05 mol) were added to dry N,N dimethylformamide (100 ml) and the resulting mixture stirred at ambient temperature (20° C.) overnight. The resulting mixture was filtered to remove any solid and the solvent removed from the filtrate to give a colourless oil. The product, N-(3-bromobutyl)phthalimide, was isolated from the oil by flash chromatography on a silica gel column using silica gel, 230 to 400 US mesh (0.062 mm to 0.037 mm) eluted with 2% methanol in dichloromethane as a brown solid in a yield of 7.9 g (55.7%).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.